4-Mercapto-2-methylphenol physical and chemical properties
4-Mercapto-2-methylphenol physical and chemical properties
An In-depth Technical Guide to 4-Mercapto-2-methylphenol: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Mercapto-2-methylphenol, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a detailed understanding of this compound's properties and applications.
Introduction: A Multifaceted Phenolic Thiol
4-Mercapto-2-methylphenol, also known as 4-hydroxy-3-methylthiophenol, is an organic compound featuring both a hydroxyl and a thiol functional group attached to a cresol backbone.[1] This unique bifunctionality makes it a valuable building block in various synthetic pathways, particularly in the pharmaceutical and specialty chemical industries. The interplay between the electron-donating hydroxyl and methyl groups and the reactive thiol moiety governs its chemical behavior and utility. This guide will delve into its core physical and chemical characteristics, synthetic routes, reactivity profile, and key applications, with a focus on providing practical insights for laboratory and developmental work.
Part 1: Core Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application. The properties of 4-Mercapto-2-methylphenol are summarized below.
Structural and General Information
| Property | Value | Source(s) |
| CAS Number | 32281-01-9 | [2][3][4] |
| Molecular Formula | C₇H₈OS | [2][3][5] |
| Molecular Weight | 140.20 g/mol | [2][3][4] |
| IUPAC Name | 2-methyl-4-sulfanylphenol | [4] |
| Synonyms | 4-Hydroxy-3-methylthiophenol, 4-Mercapto-o-cresol | [1][2] |
| Appearance | White to pale yellow crystal or crystalline powder | [1] |
Key Physical and Chemical Parameters
| Property | Value | Source(s) |
| Melting Point | 55-57 °C | [1] |
| Boiling Point | 265.1 °C at 760 mmHg | [2] |
| Density | 1.2 g/cm³ | [2] |
| Flash Point | 114.1 °C | [2] |
| Vapor Pressure | 0.0057 mmHg at 25°C | [2] |
| Solubility | Insoluble in water; soluble in ethanol, ether, and chloroform | [1][2] |
| XLogP3 | 1.5 | [2][4] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Stability | Prone to oxidation, particularly when exposed to light and air | [1] |
Part 2: Synthesis and Reactivity
The synthesis of 4-Mercapto-2-methylphenol can be approached through several routes. The choice of method often depends on the desired scale, purity requirements, and available starting materials.
Synthetic Methodologies
One common laboratory-scale synthesis involves the reaction of o-cresol with a sulfur source, followed by reduction. A patented method describes the reaction of the parent phenol with sulfur monochloride or dichloride, followed by a reduction step using zinc powder in an acidic medium.[6] This approach is advantageous as it often results in cleaner transformations and better overall yields compared to some older methods.[6] Another documented route is the hydrolysis of 4-thiocyano-o-cresol.[7]
Below is a representative experimental protocol for the synthesis via a thiocyanation and subsequent hydrolysis route.
Experimental Protocol: Synthesis of 4-Mercapto-2-methylphenol
Disclaimer: This protocol is an illustrative example based on established chemical transformations and should be adapted and optimized under appropriate laboratory safety protocols.
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Step 1: Thiocyanation of o-Cresol
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In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve o-cresol in a suitable solvent such as glacial acetic acid.
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Cool the mixture to 0-5 °C in an ice-salt bath.
-
Separately, prepare a solution of sodium thiocyanate in water and a solution of bromine in glacial acetic acid.
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Slowly and simultaneously add the sodium thiocyanate and bromine solutions to the cooled o-cresol solution, maintaining the temperature below 10 °C. The reaction is exothermic.
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After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into ice water to precipitate the crude 4-thiocyano-2-methylphenol.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.
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-
Step 2: Hydrolysis to 4-Mercapto-2-methylphenol
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the crude 4-thiocyano-2-methylphenol in an aqueous solution of a reducing agent, such as sodium sulfide or sodium borohydride in a protic solvent.
-
Alternatively, use a solution of sodium hydroxide in deoxygenated water.[7]
-
Heat the mixture under reflux for several hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully acidify with a dilute mineral acid (e.g., 6N HCl) to a pH of ~1-2. The product will precipitate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
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Caption: Synthetic workflow for 4-Mercapto-2-methylphenol.
Reactivity Profile
The chemistry of 4-Mercapto-2-methylphenol is dominated by its two functional groups:
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Thiol Group (-SH): This is the more nucleophilic and easily oxidized center of the molecule. It readily undergoes S-alkylation, S-acylation, and oxidation to form disulfides. Its acidity allows for deprotonation to form a thiolate, which is a potent nucleophile. The propensity for oxidation means that reactions and storage should ideally be conducted under an inert atmosphere to prevent the formation of the corresponding disulfide dimer.[1]
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Hydroxyl Group (-OH): The phenolic hydroxyl group is weakly acidic and can be deprotonated by strong bases. It can undergo O-alkylation and O-acylation, though generally under more forcing conditions than the thiol group. Its presence influences the electronic properties of the aromatic ring, activating it towards electrophilic aromatic substitution.
This dual reactivity allows for selective functionalization. For instance, the thiol group can be selectively alkylated in the presence of a mild base, leaving the hydroxyl group intact.
Part 3: Applications in Research and Drug Development
4-Mercapto-2-methylphenol serves as a crucial intermediate in several areas.
Antioxidant Properties
The presence of both a phenolic hydroxyl group and a thiol group imparts significant antioxidant properties.[1] Phenols are well-known radical scavengers, and thiols can participate in redox cycling. This makes the compound and its derivatives of interest as potential stabilizers and antioxidants in various materials.
Intermediate in Drug Synthesis
A significant application of 4-Mercapto-2-methylphenol is in the synthesis of more complex molecules with therapeutic potential. It is a key intermediate for preparing a class of unsymmetrical dithiol ketals.[6] These compounds have been investigated for their potential in managing hypercholesterolemia and atherosclerosis.[6] The mechanism of action is believed to be related to the antioxidant properties of these molecules, which can protect lipoproteins from oxidative damage, a key event in the progression of atherosclerotic plaques.[6]
Caption: Role as an intermediate in drug development.
Other Synthetic Applications
Beyond pharmaceuticals, 4-Mercapto-2-methylphenol is used as a raw material in the synthesis of organic dyes and other specialty chemicals where a substituted phenolic thiol is required.[1]
Part 4: Safety and Handling
As a reactive chemical intermediate, proper handling of 4-Mercapto-2-methylphenol is essential.
Hazard Identification and Safety Precautions
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Toxicity: The compound is considered toxic and harmful. It is harmful if swallowed, inhaled, or in contact with skin.[8][9] It can cause severe skin burns and eye damage.[9]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid inhaling dust or vapors.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from light, oxidizing agents, and sources of ignition.[1] Due to its sensitivity to air, storage under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability.[6]
GHS Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H400 (Very toxic to aquatic life).[8][9]
Conclusion
4-Mercapto-2-methylphenol is a chemical of significant interest due to its bifunctional nature. Its well-defined physical properties and predictable reactivity make it a reliable intermediate for organic synthesis. For researchers in drug development, its role in the synthesis of potential anti-hypercholesterolemic agents highlights its importance. Adherence to strict safety protocols is paramount when handling this compound to mitigate its inherent toxic properties. This guide provides the foundational knowledge required to safely and effectively utilize 4-Mercapto-2-methylphenol in a research and development setting.
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32281-01-9|4-Mercapto-2-methylphenol - Shanghai Canbi Pharma Ltd.
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4-MERCAPTO-2-METHYL-PHENOL - ChemBK.
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4-Mercapto-2-methylphenol | C7H8OS | CID 11320974 - PubChem.
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32281-01-9|4-Mercapto-2-methylphenol - Ambeed.com.
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Safety data sheet - CPAChem.
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EP0640590A1 - Process for the synthesis of 4-mercaptophenols and naphthalenols - Google Patents.
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US3781367A - Preparation of 4-mercaptophenols - Google Patents.
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